molecular formula C11H13NO3 B189982 Methyl 4-(ethylcarbamoyl)benzoate CAS No. 171895-49-1

Methyl 4-(ethylcarbamoyl)benzoate

Cat. No. B189982
CAS RN: 171895-49-1
M. Wt: 207.23 g/mol
InChI Key: ASHWSUMVNMIPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(ethylcarbamoyl)benzoate” is a chemical compound with the molecular formula C11H13NO3 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of esters like “Methyl 4-(ethylcarbamoyl)benzoate” often involves an acid-catalyzed reaction between a carboxylic acid and an alcohol . This process, known as Fischer esterification, can yield methyl benzoate . The reaction can be driven to the product side by adding methanol in excess .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(ethylcarbamoyl)benzoate” can be represented by the InChI code 1S/C11H13NO3/c1-3-12-10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

Esters like “Methyl 4-(ethylcarbamoyl)benzoate” can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .


Physical And Chemical Properties Analysis

“Methyl 4-(ethylcarbamoyl)benzoate” has a molecular weight of 207.23 g/mol .

Scientific Research Applications

Life Science Research

Methyl 4-(ethylcarbamoyl)benzoate is utilized in life science research for its role in biochemical processes. It’s often used as a reagent in molecular biology for the synthesis of more complex compounds. Its properties allow for the exploration of enzyme-catalyzed reactions and the study of metabolic pathways .

Material Science

In material science, this compound finds its application in the development of new polymeric materials. Due to its chemical structure, it can be incorporated into polymers to alter their properties, such as increasing flexibility or enhancing thermal stability .

Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. It’s used in the preparation of various pharmaceuticals and agrochemicals. Its carbonyl group is particularly reactive, making it a suitable candidate for condensation reactions and the synthesis of heterocyclic compounds .

Chromatography

Methyl 4-(ethylcarbamoyl)benzoate can be used as a standard in chromatographic analysis due to its well-defined properties. It helps in the calibration of equipment and serves as a reference compound for the identification of unknown substances in complex mixtures .

Analytical Research

In analytical research, this compound is used for method development and validation. Researchers use it to test the efficacy of analytical techniques such as NMR, HPLC, LC-MS, and UPLC, ensuring accurate and reliable results in chemical analysis .

Pharmaceuticals

In the pharmaceutical industry, Methyl 4-(ethylcarbamoyl)benzoate is explored for its potential use in drug design and development. It may serve as a building block for active pharmaceutical ingredients, especially in the creation of novel compounds with therapeutic properties .

Green Chemistry

The compound’s potential in green chemistry is being investigated, particularly in the context of sustainable and environmentally friendly chemical processes. It could play a role in the development of catalysts that facilitate reactions under mild conditions, reducing the need for harsh chemicals and energy-intensive methods .

Catalysis

Methyl 4-(ethylcarbamoyl)benzoate is studied for its role in catalysis, especially in reactions that require precise control over the reaction environment. Its structure allows for the exploration of new catalytic systems that could improve the efficiency and selectivity of chemical transformations .

Mechanism of Action

The mechanism of action for esters like “Methyl 4-(ethylcarbamoyl)benzoate” often involves a carbide nucleophile from a Grignard reagent reacting with the ester carbonyl carbon to form a tetrahedral intermediate .

properties

IUPAC Name

methyl 4-(ethylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-12-10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHWSUMVNMIPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589375
Record name Methyl 4-(ethylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(ethylcarbamoyl)benzoate

CAS RN

171895-49-1
Record name Methyl 4-(ethylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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